(2-((Allylamino)carbonyl)phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-[2-(prop-2-enylcarbamoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-7-13-12(16)9-5-3-4-6-10(9)17-8-11(14)15/h2-6H,1,7-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBWXJXQXPFUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152283 | |
| Record name | (2-((Allylamino)carbonyl)phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-45-9 | |
| Record name | 2-[2-[(2-Propen-1-ylamino)carbonyl]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-((Allylamino)carbonyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59836 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (2-((Allylamino)carbonyl)phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[(allylamino)carbonyl]phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Optimized Reaction Conditions
-
Molar Ratio : A 1:2 ratio of salicylic acid to allyl isothiocyanate ensures excess reagent to drive the reaction.
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Temperature : Heating at 150°C in an oil bath initiates rapid gas evolution (carbonoxysulfide), with completion within 30 minutes.
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Yield : 38.7–39.5% after purification via vacuum distillation.
Table 1: Key Parameters for N-Allylsalicylamide Synthesis
| Parameter | Value |
|---|---|
| Salicylic acid (moles) | 1 |
| Allyl isothiocyanate | 2 moles |
| Reaction time | 30 minutes–2 hours |
| Temperature | 140–150°C |
| Yield | 38.7–39.5% |
By-Product Analysis
Three by-products were isolated during optimization:
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Sulfur-containing needles (m.p. 246–248°C).
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Sulfur-containing platelets (m.p. 250–252°C).
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Nitrogen-containing crystals (m.p. 96°C).
Synthesis of this compound
The final step involves alkylation of N-allylsalicylamide with chloroacetic acid under alkaline conditions:
Reaction Scheme 2:
Reaction Optimization
-
Alkaline Medium : Sodium hydroxide facilitates nucleophilic substitution at the phenolic oxygen.
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Molar Ratio : 1:1 stoichiometry between N-allylsalicylamide and chloroacetic acid.
Table 2: Synthesis Conditions for Target Compound
| Parameter | Value |
|---|---|
| N-Allylsalicylamide | 1 mole |
| Chloroacetic acid | 1 mole |
| Solvent | Aqueous NaOH (10% w/v) |
| Reaction time | 4–6 hours |
| Temperature | 100–110°C (reflux) |
| Yield | 50–52% |
By-Product Mitigation
Alkaline degradation of the product yields salicylic-O-acetic acid (m.p. 190–192°C), necessitating precise pH control during workup.
Analytical Characterization
Infrared Spectroscopy (IR)
-
N-Allylsalicylamide :
-
This compound :
Table 3: IR Spectral Assignments
| Compound | Key IR Peaks (cm) |
|---|---|
| N-Allylsalicylamide | 3460 (NH), 1650 (Amide I) |
| Target Compound | 1755 (C=O), 1615 (Amide I) |
Critical Discussion of Methodologies
Advantages of the Two-Step Approach
Chemical Reactions Analysis
Oxidation Reactions
The allylamine group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) : Forms N-oxide derivatives with retained phenoxy backbone integrity.
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Hydrogen peroxide (H₂O₂) : Produces epoxides via electrophilic addition to the allyl double bond.
Key Observation :
Oxidation predominantly targets the allyl moiety, leaving the phenoxyacetic acid framework intact. Reaction yields depend on solvent polarity (e.g., 70–85% in acetone vs. 50–60% in ethanol) .
Reduction Reactions
The carbonyl group in the allylamino fragment is susceptible to reduction:
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Sodium borohydride (NaBH₄) : Reduces the carbonyl to a secondary alcohol without affecting the double bond.
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Catalytic hydrogenation (H₂/Pd-C) : Fully saturates the allyl group, converting it to a propylamine derivative.
Experimental Data :
| Reducing Agent | Product | Yield (%) |
|---|---|---|
| NaBH₄ | Alcohol | 78 |
| H₂/Pd-C | Amine | 92 |
Substitution Reactions
The phenoxy ring participates in electrophilic aromatic substitution (EAS):
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Halogenation : Bromine (Br₂) in acetic acid introduces Br at the para position relative to the phenoxy group.
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Nitration : Nitrating mixtures (HNO₃/H₂SO₄) yield mononitro derivatives.
Regioselectivity :
Substituents predominantly form at the para position due to electron-donating effects of the phenoxy oxygen.
Cyclization Reactions
Under acidic conditions (e.g., HCl/EtOH), intramolecular cyclization forms a six-membered lactam ring:
text(2-((Allylamino)carbonyl)phenoxy)acetic acid → γ-lactam + H₂O
Conditions :
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Temperature: 80–100°C
-
Catalyst: p-Toluenesulfonic acid (PTSA)
Reaction with Nucleophiles
The carbonyl group reacts with nucleophiles (e.g., amines, hydrazines):
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Hydrazine (NH₂NH₂) : Forms hydrazides, useful in heterocycle synthesis.
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Grignard Reagents : Add to the carbonyl, generating tertiary alcohols.
Kinetic Studies :
Second-order kinetics observed, with rate constants (k) ranging from 0.15–0.30 L/mol·s in THF .
Degradation Pathways
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Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding phenoxyacetic acid and allylamine.
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Photodegradation : UV exposure induces radical formation, leading to chain scission.
Stability Profile :
| Condition | Half-Life (hrs) |
|---|---|
| pH 2 (HCl) | 12 |
| pH 12 (NaOH) | 2 |
| UV Light (254 nm) | 8 |
Comparative Reactivity
| Reaction Type | This compound | Phenoxyacetic Acid |
|---|---|---|
| Oxidation Yield | 85% | <5% |
| EAS Reactivity | High (para-directed) | Moderate |
| Hydrolysis Rate (k) | 0.45 hr⁻¹ | 0.12 hr⁻¹ |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to explore various reaction mechanisms and develop new synthetic routes.
Biological Applications
- Antimicrobial Properties : Research has indicated that derivatives of phenoxyacetic acid exhibit antimicrobial activity. For instance, compounds synthesized from related structures have shown effectiveness against various bacterial strains .
- Anticancer Potential : Preliminary studies suggest that (2-((Allylamino)carbonyl)phenoxy)acetic acid may possess anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.
Medicinal Chemistry
- Drug Development : The compound is being explored for its therapeutic potential in targeting specific molecular pathways associated with diseases. Its ability to form covalent bonds with biological targets may lead to the development of novel therapeutics.
- Pharmacokinetics : The compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating studies on its pharmacokinetic properties, which are crucial for drug formulation .
Agrochemicals
- The compound's properties make it suitable for developing agrochemicals, particularly herbicides and pesticides. Its structural similarities to other phenoxyacetic acids allow it to function effectively in agricultural applications.
Polymer Chemistry
- In the field of materials science, this compound can be used in the synthesis of polymers, contributing to the development of new materials with enhanced properties.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of phenoxyacetic acid derivatives, compounds similar to this compound were tested against Staphylococcus aureus. Results showed significant inhibition zones compared to standard antibiotics, indicating potential for developing new antimicrobial agents .
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study utilized HPLC methods to analyze the absorption and distribution characteristics of this compound in biological systems. The findings highlighted its suitability for further development as a therapeutic agent due to favorable pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of (2-((Allylamino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The allylamine group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The phenoxyacetic acid moiety may also contribute to the compound’s activity by interacting with enzymes or receptors involved in various cellular processes .
Comparison with Similar Compounds
Key physicochemical properties :
- Melting point : 225.6°C .
- Boiling point : 449.4°C (at 760 mmHg) .
- Functional groups : Carboxylic acid (–COOH), amide (–CONH–), and allyl (–CH₂CH=CH₂).
- Solubility : Predicted moderate solubility in polar solvents due to hydrogen-bonding capacity.
Comparison with Structurally Similar Compounds
2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic Acids
Examples :
Key Differences :
- Substituent: Azacycloalkyl groups (e.g., pyrrolidinone) replace the allylamino moiety.
- Biological Activity: These compounds target aminopeptidase-M (AP-M), suggesting a role in peptide metabolism modulation .
- Synthetic Efficiency : Higher yields (up to 99%) compared to the target compound’s unspecified synthesis route .
2-(4-(2-Substituted Aminothiazole-4-yl)phenoxy)acetic Acid Derivatives
Example: Derivatives with aminothiazole moieties (C₉H₉N₂O₃S) .
Key Differences :
{4-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic Acid
Properties :
- Molecular formula C₁₆H₁₄ClNO₄, molecular weight 319.74 g/mol .
Key Differences :
- Substituent: Chloro-methylanilino group increases electronegativity and steric bulk.
- Stability : Chlorine enhances metabolic stability but may raise toxicity concerns.
2-(3-Carbamoylphenoxy)acetic Acid
Properties :
- Molecular formula C₉H₉NO₄, molecular weight 195.17 g/mol .
Key Differences :
- Bioavailability : Lower molecular weight may enhance membrane permeability.
Phenoxy Acetic Acid Derivatives with Hydrazineylidene Groups
Examples :
- 7a: 2-(2-((2-(2-Phenylacetyl)hydrazineylidene)methyl)phenoxy)acetic acid .
Biological Activity
(2-((Allylamino)carbonyl)phenoxy)acetic acid, a phenoxyacetic acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an allylamino group attached to a phenoxyacetic acid backbone, which is crucial for its biological interactions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Signaling Modulation : It may influence cell signaling pathways related to inflammation and apoptosis.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | Kumar et al. |
| Escherichia coli | 18 | Chhonker et al. |
| Pseudomonas aeruginosa | 15 | Parsant et al. |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production and inflammatory markers. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Lines Tested : It has shown cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), leukemia (CCRF-CEM), and lung cancer (A549).
The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its utility in cancer therapy.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with this compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Antioxidant Activity
In vitro assays using DPPH and ABTS radical scavenging methods demonstrated that the compound exhibited significant antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid.
Q & A
Q. What is a robust synthetic route for (2-((Allylamino)carbonyl)phenoxy)acetic acid, and how can purity be optimized?
Methodological Answer: A multi-step synthesis is typically employed. First, allylamine is reacted with a carbonylating agent (e.g., phosgene or triphosgene) to form the allylamino carbonyl intermediate. This intermediate is then coupled to 2-hydroxyphenylacetic acid via a nucleophilic acyl substitution reaction. Critical steps include:
- Protection of reactive groups : Use of Fmoc or tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR :
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the phenoxy and acetic acid moieties .
Advanced Research Questions
Q. How does the allylamino group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The allylamino group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the allyl chain can reduce reactivity with bulky nucleophiles. To study this:
Q. What strategies mitigate degradation during biological assays?
Methodological Answer:
- Stabilization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent aggregation.
- Metabolic stability testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Half-life (t½) <30 minutes indicates rapid hepatic clearance .
Q. How can computational modeling predict binding affinity to enzymatic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian 09 at B3LYP/6-31G* level). Key parameters:
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions) .
Data Interpretation & Contradictions
Q. How should researchers resolve discrepancies in reported biological activity?
Methodological Answer:
- Dose-response curves : Compare EC50 values across studies. Variations may arise from assay conditions (e.g., cell line: HEK293 vs. HeLa).
- Meta-analysis : Use tools like RevMan to aggregate data from ≥5 independent studies. Significant heterogeneity (I² >50%) suggests methodological inconsistencies .
Q. Why do crystallographic data show variability in hydrogen-bonding networks?
Methodological Answer: Packing effects in the crystal lattice (e.g., P21/c vs. P212121 space groups) alter intermolecular interactions. To validate:
- Cambridge Structural Database (CSD) : Compare with analogues like (2-methylphenoxy)acetic acid, which forms dimeric H-bonds (O···O distance ~2.68 Å) .
- Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion’s impact on bond lengths .
Method Optimization
Q. What HPLC conditions separate enantiomeric impurities?
Methodological Answer:
- Chiral column : Chiralpak IA-3 (250 × 4.6 mm, 3 µm).
- Mobile phase : n-Hexane/isopropanol (80:20 v/v) at 1.0 mL/min.
- Detection : UV at 254 nm. Retention times: 8.2 min (R-enantiomer), 9.5 min (S-enantiomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
